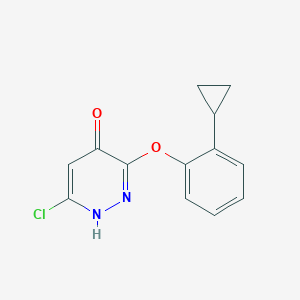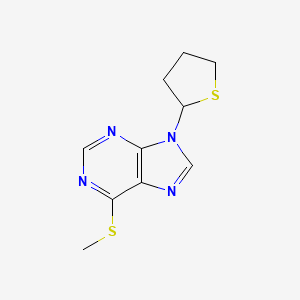
4-Pyrimidineacetic acid, 2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-alpha,6-dioxo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidinone ring, which is a six-membered ring containing two nitrogen atoms, and various functional groups that contribute to its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions .
Step 1: Condensation of an aldehyde (e.g., benzaldehyde) with ethyl acetoacetate and urea in the presence of hydrochloric acid to form a dihydropyrimidinone intermediate.
Step 2: The intermediate is then reacted with pivaloyl chloride to introduce the pivalamido group.
Step 3: Finally, the esterification of the resulting compound with methanol yields methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer and antiviral drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with receptors or other proteins, modulating their function and signaling pathways.
類似化合物との比較
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 6-methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one
Uniqueness
Methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and biological activity. Its pivalamido group, in particular, may enhance its stability and interaction with biological targets compared to similar compounds.
特性
CAS番号 |
86944-19-6 |
|---|---|
分子式 |
C12H15N3O5 |
分子量 |
281.26 g/mol |
IUPAC名 |
methyl 2-[2-(2,2-dimethylpropanoylamino)-6-oxo-1H-pyrimidin-4-yl]-2-oxoacetate |
InChI |
InChI=1S/C12H15N3O5/c1-12(2,3)10(19)15-11-13-6(5-7(16)14-11)8(17)9(18)20-4/h5H,1-4H3,(H2,13,14,15,16,19) |
InChIキー |
IZFIPQVNFALTRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=NC(=CC(=O)N1)C(=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


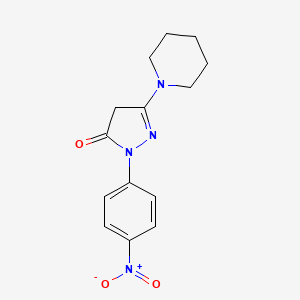
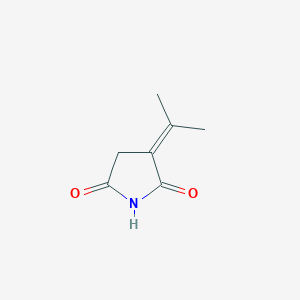
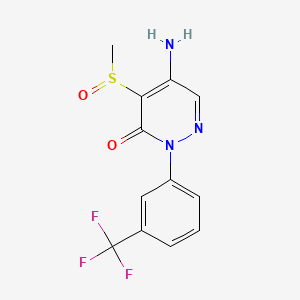



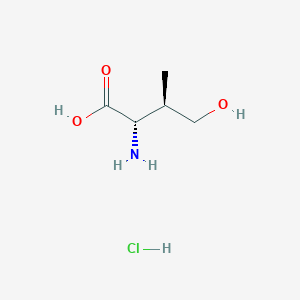
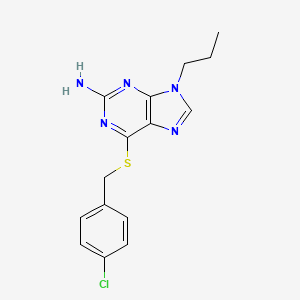
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)


